molecular formula C14H28O6P2 B10770914 (7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid

(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid

Cat. No.: B10770914
M. Wt: 354.32 g/mol
InChI Key: JCYZSGYSCXRCHX-UHFFFAOYSA-N
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Description

(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid is a complex organic compound characterized by its unique structure featuring two phosphonic acid groups attached to a dodecadienyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid typically involves multi-step organic reactions One common method starts with the preparation of the dodecadienyl chain through a series of alkylation and dehydrogenation reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and solvents are selected to enhance the reaction rate and selectivity, and purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides or phosphines.

    Substitution: The dodecadienyl chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), organometallic reagents (Grignard reagents).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides. Substitution reactions can introduce various functional groups into the dodecadienyl chain, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its phosphonic acid groups can interact with biological targets, making it a candidate for drug development and enzyme inhibition studies.

Medicine

The compound’s potential medicinal applications include its use as an inhibitor of enzymes involved in various diseases. Its ability to bind to metal ions and proteins makes it a promising candidate for therapeutic agents.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its ability to form strong bonds with other molecules.

Mechanism of Action

The mechanism by which (7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid groups can form strong chelating bonds with metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid: Unique due to its dual phosphonic acid groups and dodecadienyl chain.

    (7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonate: Similar structure but with ester groups instead of phosphonic acids.

    (7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphine oxide: Contains phosphine oxide groups instead of phosphonic acids.

Uniqueness

The uniqueness of this compound lies in its dual phosphonic acid groups, which provide strong chelating properties and the ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong binding interactions, such as enzyme inhibition and material science.

Properties

Molecular Formula

C14H28O6P2

Molecular Weight

354.32 g/mol

IUPAC Name

(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid

InChI

InChI=1S/C14H28O6P2/c1-12(2)8-7-10-13(3)9-5-4-6-11-14(21(15,16)17)22(18,19)20/h8-9,14H,4-7,10-11H2,1-3H3,(H2,15,16,17)(H2,18,19,20)

InChI Key

JCYZSGYSCXRCHX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCCCC(P(=O)(O)O)P(=O)(O)O)C)C

Origin of Product

United States

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